molecular formula C32H26BrNO7 B557363 Fmoc-Tyr(2-Br-Z)-OH CAS No. 147688-40-2

Fmoc-Tyr(2-Br-Z)-OH

Cat. No. B557363
M. Wt: 616,46 g/mole
InChI Key: KDNBLNJKURMWNG-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Tyr(2-Br-Z)-OH is an organic compound often used in solid phase synthesis as a protecting group in peptide synthesis . It can protect the amino group of tyrosine in the process of peptide synthesis, so as to avoid unnecessary reaction and improve the selectivity of synthetic peptide chain .


Synthesis Analysis

The method for preparing Fmoc-Tyr(2-Br-Z)-OH involves reacting L-tyrosine with bromobenzylchloroformate under sodium carbonate and alkaline conditions to produce N-bromobenzylchloroformate tyrosine salt. Then, it is reacted with Fmoc-OSu (Fmoc-O-sulfonyl lactate) in diethyl carbonate hydrochloride buffer to obtain the target product .


Molecular Structure Analysis

The molecular formula of Fmoc-Tyr(2-Br-Z)-OH is C32H26BrNO7 . It contains a total of 71 bonds, including 45 non-H bonds, 27 multiple bonds, 12 rotatable bonds, 3 double bonds, and 24 aromatic bonds .


Chemical Reactions Analysis

During peptide synthesis, the Fmoc group is typically removed with piperidine, which in turn scavenges the liberated dibenzofulvene to form a fulvene-piperidine adduct .


Physical And Chemical Properties Analysis

Fmoc-Tyr(2-Br-Z)-OH has a molecular weight of 616.46 and a predicted density of 1.452±0.06 g/cm3 . It is usually a white or white solid powder, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its melting point is about 170-175 degrees Celsius .

Scientific Research Applications

  • Phosphate Protecting Groups in Peptide Synthesis : Fmoc-Tyr derivatives are used as phosphate protecting groups in the synthesis of phosphotyrosine-containing peptides. These derivatives offer stability during synthesis and allow for efficient peptide assembly without steric hindrances or side reactions (Ueki et al., 1996).

  • Hydrogel Formation and Self-Assembly : Fmoc-protected aromatic amino acids, including derivatives of Fmoc-Tyr, have been shown to efficiently self-assemble and promote hydrogelation in aqueous solvents. The hydrogelation behavior and the influence of halogen substituents on the aromatic side-chain of Fmoc-phenylalanine derivatives have been explored, demonstrating that minimal atomic substitutions can significantly affect self-assembly and gelation properties (Ryan et al., 2010).

  • Synthesis of Phosphopeptides : Fmoc-Tyr derivatives are crucial in the synthesis of phosphopeptides, a process integral to studying protein phosphorylation and signal transduction pathways. The use of these derivatives in peptide synthesis has improved reliability and efficiency, particularly for complex multiphosphorylated peptide sequences (Perich, 1997).

  • Peptide Synthesis Optimization : Research has focused on optimizing peptide synthesis methods using Fmoc-Tyr derivatives. This includes developing protocols to ensure high yields and purity, particularly in the context of phosphotyrosine-containing peptides, which are essential for studying protein function (White, 2001).

  • Nanostructured Hydrogels and Biomedical Applications : Fmoc-Tyr derivatives contribute to the formation of nanostructured hydrogels, which have potential applications in drug delivery and tissue engineering. For instance, enzyme-initiated self-assembly of Fmoc-tyrosine hydrogels has been studied for its ability to control mechanical properties and molecular arrangements, which are crucial for biomedical applications (Thornton et al., 2009).

  • Branched Phosphopeptides and Enzymatic Synthesis : The synthesis of branched phosphopeptides using Fmoc chemistry has been demonstrated. These peptides are designed for specific interactions with protein domains, highlighting the importance of Fmoc-Tyr derivatives in creating peptides for biological and pharmaceutical research (Xu et al., 2004).

  • Peptide-Based Hydrogels : The use of Fmoc-Tyr derivatives in the formation of peptide-based hydrogels has been explored. These hydrogels have applications in creating nano-hybrid systems, potentially useful in areas like drug delivery and tissue engineering (Adhikari & Banerjee, 2011).

  • Conformational Analysis of Peptides : Studies have been conducted on the conformational analysis of O-phosphotyrosine-containing peptides synthesized using Fmoc-Tyr derivatives. This research is significant for understanding the structure-function relationships of peptides and proteins (Wade et al., 1995).

Safety And Hazards

Fmoc-Tyr(2-Br-Z)-OH is a chemical reagent with certain potential hazards. During use, safety precautions should be taken: avoid contact with skin and eyes, wear appropriate protective gloves and goggles, maintain a well-ventilated laboratory environment during operation, follow the correct operating procedures, and avoid inhalation and swallowing .

properties

IUPAC Name

(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26BrNO7/c33-28-12-6-1-7-21(28)18-40-32(38)41-22-15-13-20(14-16-22)17-29(30(35)36)34-31(37)39-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h1-16,27,29H,17-19H2,(H,34,37)(H,35,36)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNBLNJKURMWNG-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478208
Record name Fmoc-Tyr(2-Br-Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr(2-Br-Z)-OH

CAS RN

147688-40-2
Record name Fmoc-Tyr(2-Br-Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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